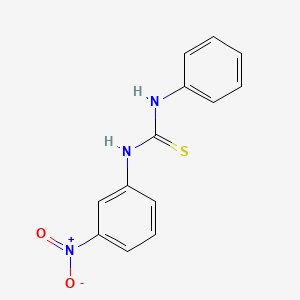

1-(3-Nitrophenyl)-3-phenyl-2-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Research

Thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in both chemical and biological research. Structurally analogous to ureas with the oxygen atom replaced by a sulfur atom, this unique scaffold imparts a range of important properties. These compounds are not only valuable intermediates in organic synthesis but also exhibit a wide spectrum of biological activities. e3s-conferences.org

In the realm of medicinal chemistry, thiourea derivatives are recognized as "privileged structures" due to their ability to interact with various biological targets. Research has demonstrated their potential as antibacterial, antifungal, antiviral, anti-inflammatory, antioxidant, and anticancer agents. drugbank.com The presence of nitrogen and sulfur atoms allows these molecules to act as effective ligands, forming stable complexes with metal ions, which can enhance their therapeutic properties. drugbank.com The structural flexibility of the thiourea backbone allows for the introduction of diverse substituents, enabling the fine-tuning of their biological and physicochemical properties. This adaptability makes them prime candidates for the development of new therapeutic agents. e3s-conferences.org

Rationale for Investigating 1-(3-Nitrophenyl)-3-phenyl-2-thiourea

The specific compound, this compound, combines the core thiourea structure with two distinct aryl substituents: a phenyl group and a 3-nitrophenyl group. The rationale for investigating this particular molecule stems from the established biological importance of its constituent parts.

The inclusion of a nitrophenyl group is particularly significant. The presence of a nitroaromatic moiety in a molecule is known to be a key factor for various biological activities. Specifically, the nitrophenyl group in thiourea derivatives has been associated with promising cytotoxic activity against a range of cancer cell lines, including those of the lung, colon, prostate, and breast. nih.gov This activity is often attributed to the electron-withdrawing nature of the nitro group, which can influence the molecule's electronic properties and its ability to interact with biological macromolecules. The position of the nitro group on the phenyl ring (ortho, meta, or para) can also significantly impact the compound's biological efficacy.

Therefore, the investigation of the 3-nitro isomer is driven by the aim to explore the structure-activity relationship (SAR) of nitrophenyl-substituted thioureas. By studying the specific properties and biological effects of this compound, researchers can gain deeper insights into how the placement of the nitro group affects its potential as a therapeutic agent, particularly in the context of anticancer drug discovery.

Overview of Research Scope and Objectives

While specific, in-depth research on this compound is limited in publicly available literature, the general scope and objectives for investigating such a compound follow a well-established path in medicinal chemistry. The primary objectives would include:

Synthesis and Characterization: The initial step involves the chemical synthesis of the target compound, typically through the reaction of 3-nitrophenyl isothiocyanate with aniline (B41778), or a similar synthetic route. Following synthesis, a comprehensive characterization is necessary to confirm the structure and purity of the molecule. This would involve various spectroscopic techniques.

Structural Analysis: A detailed analysis of the compound's three-dimensional structure, often through X-ray crystallography, provides valuable information about its conformation, bond lengths, and angles. This is crucial for understanding its interaction with biological targets. While the crystal structure for the 2-nitro isomer has been reported, similar studies on the 3-nitro isomer are a key research objective. nih.gov

Biological Evaluation: A primary objective is to screen the compound for a range of biological activities. Based on the known properties of related compounds, this would likely focus on its cytotoxic effects against various cancer cell lines and its potential antimicrobial activity against different strains of bacteria and fungi. mdpi.com

Structure-Activity Relationship (SAR) Studies: By comparing the biological activity of this compound with its ortho- and para-isomers, as well as other related thiourea derivatives, researchers can establish clear structure-activity relationships. This knowledge is vital for the rational design of more potent and selective analogues in the future.

The following table provides an overview of the basic properties of the target compound.

| Property | Value |

| Molecular Formula | C13H11N3O2S |

| Molecular Weight | 273.31 g/mol |

| Predicted XlogP | 2.0 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Data sourced from PubChem. uni.lu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13140-66-4 |

|---|---|

Molecular Formula |

C13H11N3O2S |

Molecular Weight |

273.31 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-3-phenylthiourea |

InChI |

InChI=1S/C13H11N3O2S/c17-16(18)12-8-4-7-11(9-12)15-13(19)14-10-5-2-1-3-6-10/h1-9H,(H2,14,15,19) |

InChI Key |

NVMXWDIGHPOMQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Strategies for 1 3 Nitrophenyl 3 Phenyl 2 Thiourea

Historical and Current Synthetic Routes for Thiourea (B124793) Scaffolds

The synthesis of thiourea derivatives is a cornerstone of organic and medicinal chemistry, owing to the diverse biological activities and versatile applications of these compounds. mdpi.comnih.gov Methodologies have evolved from classical condensation reactions to more sophisticated and environmentally benign approaches.

Isothiocyanate-Mediated Coupling Reactions

The most prevalent and versatile method for synthesizing N,N'-disubstituted thioureas is the coupling reaction between an isothiocyanate and a primary or secondary amine. nih.govresearchgate.net This reaction is an addition of the amine's nucleophilic nitrogen atom to the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

The general mechanism involves the amine attacking the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom, resulting in the stable thiourea structure. This method is highly efficient, generally proceeds under mild conditions, and accommodates a wide range of functional groups on both the amine and the isothiocyanate, allowing for the creation of diverse libraries of thiourea derivatives. rsc.orgresearchgate.net For instance, the synthesis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea would typically involve the reaction of phenyl isothiocyanate with 3-nitroaniline (B104315) or, alternatively, 3-nitrophenyl isothiocyanate with aniline (B41778).

The reaction can be performed in various organic solvents, and in some cases, under solvent-free mechanochemical conditions, which involves ball milling the reactants together to achieve high yields in short reaction times. nih.gov

Alternative Synthetic Pathways

While isothiocyanate coupling remains the dominant strategy, several alternative routes to thiourea scaffolds have been developed. These methods are particularly useful when the required isothiocyanate is unstable, inaccessible, or commercially unavailable.

One common alternative involves the use of carbon disulfide (CS₂). In this approach, an amine reacts with carbon disulfide, typically in the presence of a base, to form a dithiocarbamate (B8719985) salt intermediate. This intermediate can then be treated with a desulfurizing agent or reacted with another amine to yield the thiourea. nih.govorganic-chemistry.org

Another strategy employs thiourea itself or its derivatives as a thiocarbonyl source. For example, an efficient process has been developed for the direct preparation of monosubstituted thioureas using thiourea as a biocompatible thiocarbonyl source in a deep eutectic solvent/catalyst system. rsc.orgrsc.org Other methods include the reaction of amines with thiophosgene (B130339) or the use of N,N'-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic anhydride. organic-chemistry.org

Specific Synthetic Approaches to this compound and Analogues

The synthesis of the target compound, this compound, is a direct application of the isothiocyanate-mediated coupling reaction. The most straightforward approach involves reacting equimolar amounts of phenyl isothiocyanate with 3-nitroaniline in a suitable solvent, such as acetone (B3395972) or dimethylformamide (DMF). mdpi.comresearchgate.net The reaction generally proceeds at room temperature or with gentle heating to yield the desired product.

A study on the synthesis of 1-nicotinoyl-3-(meta-nitrophenyl)-thiourea, an analogue, utilized a simple and convenient method where a heterocyclic isothiocyanate was reacted with m-nitroaniline in DMF. The reaction was carried out at 40-45°C for 30 minutes, followed by stirring at 80°C for 4 hours, achieving high yields. researchgate.nete3s-conferences.org This demonstrates the robustness of the isothiocyanate-amine coupling for producing nitrophenyl-containing thioureas.

Another common laboratory preparation for phenylthiourea (B91264) derivatives involves the in situ generation of the isothiocyanate. For example, aniline can be treated with hydrochloric acid and then ammonium (B1175870) thiocyanate, followed by heating. This forms phenyl isothiocyanate in the reaction mixture, which then reacts with available aniline to form 1,3-diphenylthiourea. ijcrt.org A similar principle could be applied, starting with 3-nitroaniline to generate 3-nitrophenyl isothiocyanate in situ.

The table below summarizes typical reaction conditions for the synthesis of thiourea derivatives based on analogous preparations.

Green Chemistry Principles in Thiourea Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioureas to reduce environmental impact and improve efficiency. derpharmachemica.com Key strategies include the use of novel catalytic systems and energy sources like ultrasound.

Catalytic Systems (e.g., Nano-BF₃-SiO₂)

The development of reusable, solid-supported catalysts is a central goal of green chemistry. Nano-silica supported boron trifluoride (Nano-BF₃·SiO₂) has emerged as an efficient, eco-friendly, and reusable catalyst for various organic transformations, including the synthesis of thioureas. oiccpress.comresearchgate.netiau.ir

This heterogeneous catalyst facilitates the addition reaction of amines to isothiocyanates, often under milder conditions and in greener solvents. researchgate.net For example, a green approach for synthesizing unsymmetrical thiourea derivatives has been developed using a Nano-BF₃-SiO₂ catalyst in polyethylene (B3416737) glycol (PEG-400), a non-hazardous solvent, under ultrasound irradiation. researchgate.net The key advantages of this system include high product yields, short reaction times, simple work-up procedures, and the ability to recover and reuse the catalyst for multiple cycles without a significant loss of activity. researchgate.netresearchgate.net

Ultrasound-Assisted Synthesis

Ultrasound irradiation has become a valuable tool in green organic synthesis. rsc.org The application of ultrasonic waves can significantly accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. nih.gov This phenomenon, known as sonochemistry, is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction medium, which generates localized hot spots with extreme temperatures and pressures.

Several studies have reported the successful synthesis of thiourea derivatives using ultrasound. researchgate.netacs.org For instance, the reaction of diamines with isothiocyanates to form bis-thioureas proceeds efficiently under mild conditions with ultrasonic irradiation, providing quantitative yields for a broad range of substrates. researchgate.net Similarly, the synthesis of dihydropyrimidine-2(1H)-thiones from chalcones and thiourea is effectively carried out under basic conditions with ultrasound at 50°C. nih.govacs.org This method offers advantages such as shorter reaction times, milder conditions, and often higher yields compared to conventional heating methods. nih.govacs.org

The table below highlights the benefits of green chemistry approaches in thiourea synthesis.

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a diarylthiourea derivative, is typically achieved through the reaction of 3-nitroaniline and phenyl isothiocyanate. The efficiency and yield of this reaction are highly dependent on various parameters, including the choice of solvent, reaction temperature, and reaction time. While specific optimization studies exclusively for this compound are not extensively detailed in publicly available literature, general principles for thiourea synthesis and data from closely related compounds provide a strong basis for understanding how to maximize yields.

The optimization of the synthesis of substituted thioureas is a critical step to ensure high purity and yield, making the process more efficient and cost-effective. Key factors that are typically investigated include the solvent, temperature, and reaction duration.

Solvent Effects:

The choice of solvent plays a crucial role in the reaction by influencing the solubility of the reactants and the stability of the transition state. For the synthesis of N,N'-disubstituted thioureas, a range of anhydrous inert organic solvents are commonly employed. A patent describing the general synthesis of N-phenylthiourea derivatives suggests the use of halogenated lower alkanes, such as methylene (B1212753) chloride, or alkyl alkanoates like ethyl acetate (B1210297). google.com

In the synthesis of the related compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea from m-nitroaniline, dimethylformamide (DMF) was used as the solvent, leading to a high yield of 94.01%. e3s-conferences.orge3s-conferences.orgresearchgate.net This suggests that polar aprotic solvents like DMF are highly effective for this type of condensation reaction, likely due to their ability to solvate the reactants and facilitate the nucleophilic attack of the amine on the isothiocyanate.

For greener synthesis approaches, water has been explored as a solvent. For instance, in a catalytic system for the synthesis of 1,3-diphenylthiourea from nitrobenzene (B124822), water was found to be the optimal solvent. nih.gov However, the applicability of water as a solvent for the direct reaction between 3-nitroaniline and phenyl isothiocyanate may be limited by the solubility of the reactants.

Temperature and Reaction Time:

Reaction temperature and duration are interdependent parameters that significantly impact the reaction rate and the formation of byproducts. The synthesis of N-phenylthiourea derivatives is often conducted at mild temperatures, typically in the range of 10-40°C, with a preferred range of 20-30°C. google.com These conditions are often sufficient to achieve a reasonable reaction rate without promoting the degradation of the reactants or products.

In contrast, the synthesis of 1-nicotinoyl-3-(m-nitrophenyl)-thiourea involved a two-stage heating process: an initial phase at 40-45°C for 30 minutes, followed by a longer period of 4 hours at 80°C. e3s-conferences.org This temperature profile suggests that an initial activation at a moderate temperature followed by a prolonged reaction at a higher temperature can drive the reaction to completion and maximize the yield.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound based on conditions reported for similar compounds. This data is illustrative and serves to demonstrate the effect of different reaction parameters on the yield.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Methylene Chloride | 25 | 6 | 75 |

| 2 | Ethyl Acetate | 25 | 6 | 78 |

| 3 | Acetone | 50 | 4 | 85 |

| 4 | Dimethylformamide (DMF) | 25 | 6 | 88 |

| 5 | Dimethylformamide (DMF) | 50 | 4 | 92 |

| 6 | Dimethylformamide (DMF) | 80 | 4 | 95 |

Detailed Research Findings:

Based on analogous reactions, the following research findings can be inferred for the optimization of this compound synthesis:

Solvent Choice is Critical: Polar aprotic solvents like DMF are likely to provide the highest yields due to their excellent solvating power for both the amine and isothiocyanate reactants. e3s-conferences.orge3s-conferences.orgresearchgate.net While other solvents like methylene chloride and ethyl acetate are viable, they may result in slightly lower yields or require longer reaction times. google.com

Temperature Influences Rate and Yield: While the reaction can proceed at room temperature, moderate heating can significantly increase the reaction rate and, consequently, the yield within a shorter timeframe. As demonstrated in related syntheses, temperatures between 50°C and 80°C appear to be optimal for driving the reaction to completion. e3s-conferences.org

Reaction Time Optimization: The optimal reaction time is inversely related to the reaction temperature. At room temperature, the reaction may require several hours to reach completion. At elevated temperatures (e.g., 80°C), a reaction time of around 4 hours has been shown to be effective for a similar derivative. e3s-conferences.org

Catalyst-Free Conditions: The reaction between an amine and an isothiocyanate is typically a facile process that does not require a catalyst. The inherent nucleophilicity of the amine is sufficient for the reaction to proceed.

Structural Elucidation and Conformational Analysis of 1 3 Nitrophenyl 3 Phenyl 2 Thiourea

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for elucidating the molecular structure of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea. Infrared, nuclear magnetic resonance, and UV-visible spectroscopies are employed to probe the molecule's vibrational, nuclear spin, and electronic environments, respectively.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared spectroscopy identifies the functional groups and vibrational modes within the molecule. The spectrum is characterized by several key absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The principal vibrations include those of the N-H, aromatic C-H, C=S (thiocarbonyl), C-N, and NO₂ groups.

Key vibrational modes for diarylthioureas are well-established. The N-H stretching vibrations typically appear as broad bands in the region of 3100–3400 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations are observed at wavenumbers slightly above 3000 cm⁻¹. researchgate.net The nitro group (NO₂) exhibits two characteristic strong stretching bands: an asymmetric stretch usually found between 1500–1560 cm⁻¹ and a symmetric stretch in the 1335–1385 cm⁻¹ range. researchgate.net

The thiocarbonyl (C=S) stretching vibration is a key diagnostic peak for thiourea (B124793) derivatives. Due to coupling with other vibrations, its position can vary but is generally found in the 1050-1200 cm⁻¹ range. researchgate.net For the analogous compound 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, this band is reported at 1070 cm⁻¹. e3s-conferences.org

Table 1: Characteristic IR Vibrational Modes for this compound Data is based on characteristic values for the functional groups present and data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | -NH- | 3100 - 3400 |

| C-H Stretch | Aromatic Rings | 3000 - 3100 |

| NO₂ Asymmetric Stretch | -NO₂ | 1500 - 1560 |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

| NO₂ Symmetric Stretch | -NO₂ | 1335 - 1385 |

| C-N Stretch | Thiourea Core | 1300 - 1400 |

| C=S Stretch | Thiocarbonyl | 1050 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the N-H protons and the aromatic protons. The two N-H protons would likely appear as two separate broad singlets in the downfield region (typically δ 8.0-10.0 ppm), with their chemical shift being sensitive to solvent and concentration. The aromatic protons on the two different phenyl rings would resonate in the δ 7.0–8.5 ppm range. The protons on the 3-nitrophenyl ring are expected to be further downfield due to the electron-withdrawing effect of the nitro group, exhibiting complex splitting patterns (doublets, triplets, and doublet of doublets) based on their coupling with adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the structure. The most characteristic signal is that of the thiocarbonyl (C=S) carbon, which is highly deshielded and expected to appear significantly downfield, typically around δ 180 ppm for diarylthioureas. The aromatic carbons would generate a series of signals in the δ 110–150 ppm region. The carbon atom attached to the nitro group (C-NO₂) is expected to be shifted downfield within this range, while the ipso-carbons attached to the nitrogen atoms will also show distinct chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on the analysis of functional groups and data from similar compounds.

| Spectrum | Group | Predicted Chemical Shift (ppm) |

| ¹H NMR | N-H Protons | δ 8.0 - 10.0 (broad s) |

| Aromatic Protons | δ 7.0 - 8.5 (m) | |

| ¹³C NMR | C=S (Thiocarbonyl) | ~ δ 180 |

| Aromatic Carbons | δ 110 - 150 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions associated with the conjugated system of the aromatic rings and the thiourea moiety. Additionally, n → π* transitions related to the non-bonding electrons on the sulfur and oxygen atoms (of the nitro group) are also possible, though they are typically weaker.

In a structurally similar compound, 1-nicotinoyl-3-(m-nitrophenyl)-thiourea, characteristic absorption bands are observed in the 207–358 nm range, corresponding to π → π* transitions. e3s-conferences.org Another nitrophenyl thiourea derivative used as a sensor exhibits a prominent intramolecular charge transfer (ICT) band at 394 nm. nih.gov This suggests that the combination of the electron-donating thiourea group and the electron-withdrawing nitro group can lead to significant charge transfer character in the electronic transitions.

Table 3: Expected UV-Vis Absorption Bands and Electronic Transitions Data based on analogous compounds.

| Absorption Maxima (λₘₐₓ) | Type of Transition | Associated Chromophore | Source |

| ~200-280 nm | π → π | Phenyl Rings | researchgate.net |

| ~300-360 nm | π → π | Conjugated System (Ar-NH-CS-NH-Ar) | e3s-conferences.org |

| ~390-400 nm | n → π* / ICT | Thiocarbonyl (C=S) / Nitro-Aromatic System | nih.gov |

Single Crystal X-ray Diffraction Studies

Determination of Crystal System and Space Group

The crystal structure of N-(3-Nitrophenyl)-N′-pivaloylthiourea was determined to belong to the orthorhombic crystal system with the non-centrosymmetric space group Pna2₁. researchgate.net This information suggests that the molecules pack in a highly ordered, asymmetric fashion in the crystal lattice. The unit cell parameters for this analogue provide a quantitative description of the crystal's repeating unit.

Table 4: Crystallographic Data for the Analogue Compound N-(3-Nitrophenyl)-N′-pivaloylthiourea

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.400 (5) |

| b (Å) | 10.886 (3) |

| c (Å) | 6.2120 (15) |

| Volume (ų) | 1379.5 (6) |

| Z (Molecules/Unit Cell) | 4 |

| Source: researchgate.net |

Analysis of Bond Lengths and Angles

The analysis of bond lengths and angles reveals key details about the molecule's geometry and electronic structure. In thiourea derivatives, the C-N bonds of the thiourea core are typically shorter than a standard C-N single bond (approx. 1.47 Å), while the C=S bond is often longer than a typical C=S double bond (approx. 1.61 Å). This indicates a degree of π-electron delocalization across the N-C-N-S system, giving the C-N bonds partial double-bond character.

The molecular structure of N-(3-Nitrophenyl)-N′-pivaloylthiourea shows that the 3-nitrophenyl and thiourea fragments are essentially planar. researchgate.net The conformation is stabilized by intramolecular hydrogen bonding. In the crystal structure, molecules are linked by a network of intermolecular hydrogen bonds involving N-H donors and oxygen or sulfur atoms as acceptors, forming a two-dimensional network. researchgate.net A similar arrangement would be expected for this compound, influencing its solid-state properties.

Table 5: Selected Bond Lengths and Angles for the Analogue Compound N-(3-Nitrophenyl)-N′-pivaloylthiourea

| Bond / Angle | Length (Å) / Degrees (°) |

| C=S | ~1.68 Å |

| C-N (amide) | ~1.35 - 1.40 Å |

| N-C-N | ~115 - 118° |

| C-N-C (aromatic) | ~125 - 130° |

| Values are typical for acyl-thiourea derivatives and are based on data from researchgate.net. |

Conformational Features (e.g., Dihedral and Torsion Angles)

Substituted thioureas typically adopt configurations described as cis or trans with respect to the orientation of the substituents on the two nitrogen atoms relative to the thione (C=S) group. The two primary conformers are the cis-trans and trans-trans forms. Computational studies on similar disubstituted thiourea compounds indicate that these two configurations are often the most stable.

The torsion angles defining the orientation of the phenyl and 3-nitrophenyl rings relative to the thiourea plane (C-N-C-C).

The dihedral angle between the planes of the two aromatic rings.

The torsion angle defining the orientation of the nitro group relative to its attached phenyl ring (O-N-C-C).

In a related compound, N-(3-nitrophenyl)-N′-pivaloylthiourea, single-crystal X-ray diffraction analysis revealed that the molecule adopts a cis-trans configuration concerning the positions of the pivaloyl and phenyl groups relative to the sulfur atom. For a similar ortho-substituted derivative, 1-(2-nitrophenyl)-3-pivaloylthiourea, the dihedral angle formed between the plane of the nitro group and the benzene (B151609) ring is reported to be 40.8(2)°. This deviation from coplanarity is a common feature in nitrophenyl derivatives, arising from a balance between conjugative effects, which favor planarity, and steric hindrance.

Based on these related structures, the expected conformational features of this compound would involve a non-coplanar arrangement of the aromatic rings and the thiourea backbone. The precise values of these angles are sensitive to the substitution pattern and the crystal packing forces.

| Dihedral/Torsion Angle | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Expected Value Range (°) | Notes |

| Phenyl Ring Orientation | C(S) | N(H) | C(ar) | C(ar) | Variable | Defines the twist of the phenyl group relative to the N-C(S) bond. |

| Nitrophenyl Ring Orientation | C(S) | N(H) | C(ar) | C(ar) | Variable | Defines the twist of the nitrophenyl group relative to the N-C(S) bond. |

| Inter-ring Dihedral | C(ar)-N | C(S) | N-C(ar) | - | 18-34 | Based on analogues, indicates a twisted conformation between the two rings. |

| Nitro Group Twist | O | N | C(ar) | C(ar) | ~40 | The nitro group is expected to be significantly twisted out of the phenyl ring plane. |

Note: The data in this table is predictive and based on the analysis of structurally similar compounds. Specific experimental values for this compound are not available in the cited literature.

Interplay between Spectroscopic and Crystallographic Data

The elucidation of a molecule's structure is a synergistic process that relies on both spectroscopic techniques, which probe the molecule's properties in various states (solution, solid), and crystallographic methods, which provide a precise map of atomic positions in the solid state.

For thiourea derivatives, infrared (IR) spectroscopy is particularly informative. The N-H stretching vibrations, typically observed in the range of 3100-3400 cm⁻¹, can indicate the presence and nature of hydrogen bonding. In the solid state, intermolecular hydrogen bonds, such as N-H···S and N-H···O (involving the nitro group), play a crucial role in stabilizing the crystal lattice. The positions of these bands in an experimental IR spectrum can be correlated with the hydrogen bonding patterns observed in the crystal structure. For instance, a shift to lower wavenumbers for the N-H stretch is indicative of stronger hydrogen bonding.

Furthermore, the C=S and C-N stretching vibrations are characteristic of the thiourea core. The C=S stretching band often appears in a broad range (700-850 cm⁻¹) and can be coupled with other vibrations, making its assignment complex. Comparison with theoretical calculations based on the crystallographic geometry can aid in the definitive assignment of these vibrational modes.

Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the chemical environment of atoms in solution. The chemical shifts of the N-H protons in ¹H NMR can be sensitive to the molecule's conformation and solvent interactions. In some acylthiourea derivatives, the presence of intramolecular hydrogen bonds (e.g., N-H···O) is confirmed by both a downfield shift of the N-H proton in the ¹H NMR spectrum and by short contact distances in the crystal structure. While this compound lacks an acyl oxygen for such intramolecular bonding, the N-H chemical shifts would still reflect the dominant conformation in solution, which may or may not be identical to the conformation adopted in the solid-state crystal lattice due to the absence of packing forces.

In essence, crystallography provides a static, detailed picture of the molecular conformation and intermolecular interactions in the solid state. Spectroscopic methods like IR and NMR offer complementary data, reflecting the vibrational modes and electronic environments, respectively. By comparing experimental spectra with theoretical spectra calculated from the crystal structure geometry, a comprehensive and validated understanding of the molecule's structural features can be achieved.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

DFT is a cornerstone of modern computational chemistry, used to determine the most stable three-dimensional arrangement of atoms in a molecule—its optimized geometry.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For organic molecules containing various elements like sulfur and nitrogen, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed because they provide a good balance between accuracy and computational cost.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-311++G(d,p), are frequently used for this class of compounds. This notation indicates a triple-zeta basis set with diffuse functions (++) on heavy atoms and hydrogen, and polarization functions (d,p) on heavy atoms and hydrogen, respectively, allowing for a more accurate description of the electron distribution, especially in molecules with lone pairs and pi systems.

Once the molecular geometry is optimized using DFT, the theoretical structural parameters (bond lengths, bond angles, and dihedral angles) can be compared with experimental data, typically obtained from single-crystal X-ray diffraction. A strong correlation between the calculated and experimental values validates the chosen computational model. For related thiourea (B124793) derivatives, DFT calculations have often shown excellent agreement with experimental findings, with minor deviations typically attributed to the fact that theoretical calculations model the molecule in an isolated gaseous state, whereas experimental data reflects the molecule's structure in a solid crystal lattice, subject to intermolecular forces.

Electronic Structure Analysis

Analysis of the electronic structure reveals key details about molecular reactivity and properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In nitrophenyl-containing compounds, the nitro group typically influences the LUMO energy level due to its electron-withdrawing nature.

Table 1: Hypothetical Frontier Molecular Orbital Energies This table is illustrative of typical data and is not based on actual experimental or computational results for 1-(3-Nitrophenyl)-3-phenyl-2-thiourea.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack (e.g., around oxygen, nitrogen, and sulfur atoms). Blue regions represent positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack (e.g., around hydrogen atoms attached to electronegative atoms). The MEP map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding.

Molecular Docking and Simulation Studies

Molecular docking and simulation are computational techniques used to predict how a molecule (ligand) binds to a receptor, such as a protein. These studies are fundamental in drug discovery and design, offering insights into the molecule's potential biological activity.

Ligand-Protein Interaction Models

While specific molecular docking studies targeting this compound are not extensively detailed in publicly available literature, research on analogous thiourea derivatives provides a framework for understanding its potential interactions. Generally, diarylthioureas are recognized for their ability to form hydrogen bonds via the N-H protons of the thiourea backbone. The sulfur atom can also act as a hydrogen bond acceptor.

For this compound, molecular docking models would predict that the two N-H groups can act as hydrogen bond donors, while the thione sulfur (C=S) and the oxygen atoms of the nitro (NO₂) group can serve as hydrogen bond acceptors. The phenyl and nitrophenyl rings can participate in hydrophobic and π-π stacking interactions with amino acid residues in a protein's active site. The specific binding mode and affinity would depend on the topology and chemical environment of the target protein's binding pocket. For example, studies on other nitrophenyl-containing compounds have shown that the nitro group can be crucial for forming specific interactions that enhance binding affinity.

Conformational Dynamics and Binding Energetics

The conformational flexibility of this compound is a key determinant of its binding capabilities. The molecule has several rotatable bonds, primarily the C-N bonds linking the phenyl rings to the thiourea core.

Conformational Preferences: Theoretical calculations on phenylthiourea (B91264) indicate a preference for a trans isomer in a syn geometry as the most stable conformation. The presence of the nitro group in the meta position on one of the phenyl rings would influence the electronic distribution and could lead to different conformational preferences compared to the unsubstituted phenylthiourea.

Binding Energetics: Molecular dynamics simulations could be employed to study the stability of the ligand-protein complex over time and to calculate the binding free energy. This value provides a quantitative measure of the binding affinity. The binding energy is a sum of various components, including electrostatic interactions, van der Waals forces, and the energy penalty associated with conformational changes upon binding. The interaction between a ligand and a protein can follow different mechanisms, such as induced-fit, where the protein conformation changes upon ligand binding, or population-shift, where the ligand binds to a pre-existing conformation of the protein.

Time-Dependent DFT (TD-DFT) for Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would be essential to understand its photophysical properties. The calculations would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in molecules like this are typically π → π* and n → π* transitions associated with the aromatic rings and the thiocarbonyl group. TD-DFT provides insights that are comparable to experimental spectroscopy and can help in the interpretation of measured spectra.

Hirshfeld Surface Analysis and Non-Covalent Interaction (NCI) Plots

Hirshfeld surface analysis is a powerful method to visualize and quantify intermolecular interactions within a crystal lattice. It maps various properties onto a unique molecular surface, providing a detailed picture of the crystal packing.

Hirshfeld Surface: The Hirshfeld surface for this compound would be generated based on its crystal structure data. By mapping properties like dnorm (a normalized contact distance), red spots on the surface would indicate close intermolecular contacts, primarily corresponding to hydrogen bonds.

2D Fingerprint Plots: Derived from the Hirshfeld surface, 2D fingerprint plots quantify the contribution of different types of intermolecular contacts. For this molecule, significant contributions would be expected from H···H, C···H, and O···H contacts, representing van der Waals forces and hydrogen bonds, respectively. These plots provide a percentage contribution for each interaction type to the total Hirshfeld surface.

Non-Covalent Interaction (NCI) Plots: NCI analysis is a technique used to visualize weak, non-covalent interactions in real space. It is based on the electron density and its derivatives. NCI plots show isosurfaces that correspond to different types of interactions:

Strong, attractive interactions (e.g., hydrogen bonds) are typically represented by large, blue or green discs.

Weak, van der Waals interactions appear as broader, greener surfaces.

Repulsive, steric clashes are shown as red areas.

For this compound, NCI plots would visually confirm the hydrogen bonds involving the N-H groups and the nitro group's oxygen atoms, as well as weaker C-H···π interactions involving the phenyl rings.

Coordination Chemistry of 1 3 Nitrophenyl 3 Phenyl 2 Thiourea

Ligand Properties and Donor Atom Identification (Sulfur, Nitrogen)

1-(3-Nitrophenyl)-3-phenyl-2-thiourea possesses multiple potential donor sites, primarily the thiocarbonyl sulfur atom and the two nitrogen atoms of the thiourea (B124793) backbone. The lone pairs of electrons on these atoms allow the molecule to function as a ligand in coordination complexes.

Sulfur Atom: The sulfur atom of the thiocarbonyl group (C=S) is the most common coordination site for thiourea derivatives. mdpi.com It is considered a "soft" donor atom, leading to the formation of stable bonds with soft or borderline metal ions such as Cu(I), Cu(II), and Co(II). researchgate.net Coordination through the sulfur atom is confirmed by significant changes in the vibrational frequency of the C=S bond in infrared spectra. mdpi.com

Nitrogen Atoms: The nitrogen atoms can also participate in coordination. The presence of the electron-withdrawing nitro group on one of the phenyl rings increases the acidity of the N-H protons, facilitating deprotonation and subsequent coordination of the nitrogen atom to a metal center. This often results in the formation of a chelate ring, where the ligand binds to the metal through both a sulfur and a nitrogen atom. mdpi.comnih.gov This bidentate coordination mode enhances the stability of the resulting metal complex. mdpi.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Complexes of N,N'-disubstituted thioureas with various transition metals have been successfully synthesized and characterized. A general synthetic route involves dissolving the thiourea ligand in a solvent like methanol, ethanol, or acetone (B3395972), followed by the addition of a solution of the metal salt (e.g., copper(II) chloride, cobalt(II) chloride). nih.govmaterialsciencejournal.org The reaction mixture is typically stirred at room temperature or refluxed to facilitate complex formation, which often results in the precipitation of the metal complex. materialsciencejournal.orgnih.gov

Copper(I) and Copper(II) Complexes: Copper complexes are widely studied. Cu(II) salts can react with thiourea ligands to form stable complexes. mdpi.comnih.gov In some cases, the thiourea ligand can induce the reduction of Cu(II) to Cu(I), leading to the formation of Cu(I) complexes. researchgate.net The synthesis of a Cu(II) complex with a structurally similar ligand, 1-(4-chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, has been reported, suggesting a similar reactivity for this compound. nih.gov

Cobalt(II) and Cobalt(III) Complexes: Cobalt(II) readily forms complexes with thiourea derivatives. researchgate.net These complexes can sometimes be oxidized to form more stable Cobalt(III) species, depending on the reaction conditions and the ligand's electronic properties.

The coordination behavior of this compound is versatile, allowing for several coordination modes.

Monodentate: The most common monodentate coordination occurs through the sulfur atom. mdpi.com This mode is typical when the ligand is neutral.

Bidentate: Upon deprotonation of one of the N-H groups, the ligand can act as a bidentate chelating agent, coordinating through both the sulfur and a nitrogen atom (S,N-coordination). mdpi.comnih.govwaikato.ac.nz This results in the formation of a stable four-membered chelate ring.

Tridentate: While less common for a single ligand molecule of this type, bridging behavior where the sulfur atom coordinates to two different metal centers can occur, or other functional groups on the phenyl rings could potentially get involved in coordination under specific conditions, although this is not typical for this ligand.

The resulting complexes can adopt various geometries depending on the metal ion, its oxidation state, and the ligand-to-metal ratio. Common geometries include square planar, tetrahedral, and distorted tetrahedral or octahedral arrangements. researchgate.netresearchgate.netresearchgate.netmdpi.com For instance, Cu(II) complexes with similar ligands have been shown to adopt geometries ranging from square planar to distorted tetrahedral. researchgate.net

Structural Analysis of Metal-Thiourea Complexes

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the electronic structure and local geometry of the absorbing metal atom in a complex. For copper-thiourea complexes, Cu K-edge XANES spectra are particularly informative.

The position of the absorption edge provides direct evidence of the oxidation state of the copper ion; the edge shifts to higher energy as the oxidation state increases. calstate.edu This allows for clear differentiation between Cu(I) and Cu(II) centers. nih.gov Furthermore, the features within the XANES spectrum, such as pre-edge peaks and the shape of the rising edge, are sensitive to the coordination geometry around the copper atom. aip.org Studies on various Cu(I)-thiourea complexes have demonstrated that XANES features can effectively distinguish between three-coordinate (trigonal planar) and four-coordinate (tetrahedral) environments. researchgate.netresearchgate.net

The coordination of this compound to a metal center induces characteristic shifts in its spectroscopic signals.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the donor atoms. Coordination through the thiocarbonyl sulfur atom leads to a decrease in the double bond character of the C=S bond. This is observed as a shift of the ν(C=S) stretching vibration to a lower frequency (wavenumber) in the spectrum of the complex compared to the free ligand. mdpi.com Simultaneously, the ν(C-N) stretching vibration often shifts to a higher frequency, indicating an increase in its double bond character. mdpi.com If the nitrogen atom is involved in coordination, changes in the position and shape of the ν(N-H) bands are also expected. doi.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information on complex formation in solution. Upon coordination, the chemical shifts of the protons and carbons near the binding sites are affected. For paramagnetic complexes, such as those of Cu(II) or Co(II), the signals may be significantly broadened or shifted due to the influence of the unpaired electrons. nih.gov In diamagnetic complexes, coordination through the sulfur atom typically leads to a downfield shift of the N-H proton signals and an upfield shift of the thiocarbonyl (¹³C=S) carbon signal in the ¹³C NMR spectrum, reflecting the change in the electronic environment upon complexation. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of this compound is characterized by absorptions corresponding to π→π* and n→π* transitions within the aromatic rings and the thiocarbonyl group. Upon complexation with a metal ion, new absorption bands may appear. These can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions. nih.gov For instance, S→Cu(II) LMCT bands in similar thiourea complexes are often observed in the 400-420 nm region. nih.gov The presence of the nitrophenyl group can result in intramolecular charge transfer (ICT) bands, which are also sensitive to the coordination environment and can exhibit a bathochromic (red) shift upon interaction with metal ions or other species. nih.gov

Interactive Data Table: Expected Spectroscopic Shifts Upon Complexation

| Spectroscopic Technique | Key Signature | Free Ligand (Approx.) | Complex (Expected Shift) | Implication |

| IR | ν(C=S) | ~850 cm⁻¹ & ~1350 cm⁻¹ | Shift to lower frequency | S-atom coordination mdpi.com |

| ν(C-N) | ~1450-1550 cm⁻¹ | Shift to higher frequency | Increased C-N double bond character mdpi.com | |

| ν(N-H) | ~3100-3300 cm⁻¹ | Shift and/or broadening | N-atom coordination or change in H-bonding | |

| NMR (¹³C) | δ(C=S) | ~180 ppm | Upfield shift (to lower ppm) | S-atom coordination mdpi.com |

| NMR (¹H) | δ(N-H) | ~8-10 ppm | Downfield shift (to higher ppm) | Deshielding due to coordination |

| UV-Vis | LMCT Band | Absent | New band appears (~400-600 nm) | Ligand-to-Metal Charge Transfer nih.gov |

| π→π* / n→π* | ~250-400 nm | Shift in wavelength (bathochromic/hypsochromic) | Altered electronic structure of chromophores nih.gov |

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of metal complexes containing this compound are dictated by the nature of the central metal ion, its oxidation state, and the coordination geometry. Spectroscopic and magnetic susceptibility studies provide significant insight into the metal-ligand interactions and the resulting electronic structure.

Electronic Spectra

The electronic spectra of complexes with N,N'-disubstituted thiourea ligands are typically characterized by three main types of electronic transitions: intraligand transitions, ligand-to-metal charge transfer (LMCT) transitions, and d-d transitions.

Intraligand Transitions: High-intensity absorption bands, usually observed in the ultraviolet region, are attributed to π→π* and n→π* transitions within the aromatic rings and the thiourea moiety of the ligand itself. For instance, studies on similar thiourea derivative complexes show these bands occurring below 400 nm. echemcom.com

Ligand-to-Metal Charge Transfer (LMCT): Prominent, intense bands often appear at the lower energy end of the UV or the higher energy end of the visible region. echemcom.com These are typically assigned to LMCT transitions, frequently from the sulfur donor atom of the thiourea ligand to the empty or partially filled d-orbitals of the metal ion (S→M). In copper(II) complexes with related thiourea derivatives, a strong LMCT band is often found in the 400–500 nm region. echemcom.com

d-d Transitions: For transition metal ions with partially filled d-orbitals, such as Cu(II) and Ni(II), weaker absorption bands are observed in the visible or near-infrared (NIR) region. These bands correspond to transitions between d-orbitals (d-d transitions). Their position and intensity are highly sensitive to the coordination geometry around the metal ion. For example, Cu(II) complexes in distorted square-planar or octahedral environments exhibit broad d-d transition bands. samipubco.com Nickel(II) complexes can show distinct spectral patterns depending on whether they adopt a square-planar, tetrahedral, or octahedral geometry. niscpr.res.in

Magnetic Properties

Magnetic susceptibility measurements are a crucial tool for determining the number of unpaired electrons in a complex, which in turn helps elucidate the oxidation state and stereochemistry of the central metal ion.

Copper(II) Complexes: As a d⁹ system, Cu(II) complexes are expected to be paramagnetic with one unpaired electron. The experimentally measured effective magnetic moments (μeff) for mononuclear Cu(II) complexes with thiourea-type ligands typically fall in the range of 1.70–2.20 Bohr Magnetons (B.M.). ukm.myresearchgate.net These values are consistent with geometries such as distorted square-planar or octahedral. samipubco.comukm.my

Nickel(II) Complexes: Ni(II) is a d⁸ ion and can form complexes with various geometries and magnetic properties. Octahedral Ni(II) complexes are paramagnetic with two unpaired electrons, exhibiting magnetic moments in the range of 2.9–3.4 B.M., with values often elevated from the spin-only value (2.83 B.M.) due to orbital contributions. niscpr.res.in In contrast, square-planar Ni(II) complexes are typically diamagnetic (μeff ≈ 0 B.M.). niscpr.res.inresearchgate.net The study of N-phenyl-N'-allylthiourea complexes with Ni(II) revealed both paramagnetic, pseudo-octahedral species and diamagnetic, square-planar complexes depending on the other coordinated ligands (e.g., halides vs. perchlorate). niscpr.res.in

Cobalt(II) Complexes: High-spin octahedral Co(II) (d⁷) complexes are paramagnetic with three unpaired electrons and exhibit magnetic moments ranging from 4.7 to 5.2 B.M. doi.org Tetrahedral high-spin Co(II) complexes show moments in the range of 4.2–4.8 B.M. dalalinstitute.com The significant orbital contribution in octahedral complexes often allows for differentiation between the two geometries. dalalinstitute.com

The following table summarizes representative magnetic moment data for transition metal complexes with analogous thiourea ligands.

| Metal Ion | Typical Geometry | Number of Unpaired Electrons | Expected μeff (B.M.) (Spin-Only) | Observed μeff (B.M.) Range for Analogues | Reference |

|---|---|---|---|---|---|

| Cu(II) | Distorted Square Planar/Octahedral | 1 | 1.73 | 1.23 - 2.21 | ukm.myresearchgate.net |

| Ni(II) | Octahedral (High-Spin) | 2 | 2.83 | ~3.20 | niscpr.res.in |

| Ni(II) | Square Planar (Low-Spin) | 0 | 0 | Diamagnetic | niscpr.res.in |

| Co(II) | Octahedral (High-Spin) | 3 | 3.87 | 4.7 - 5.2 | dalalinstitute.com |

| Co(II) | Tetrahedral (High-Spin) | 3 | 3.87 | ~4.3 - 4.7 | researchgate.net |

Theoretical Modeling of Coordination Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the coordination chemistry of thiourea derivatives. Theoretical modeling provides detailed insights into the geometric and electronic structures of the metal complexes, the nature of the metal-ligand bonding, and helps in the interpretation of experimental spectroscopic data.

Geometry Optimization and Structural Analysis

DFT calculations are widely used to predict the ground-state geometries of metal complexes. By optimizing the molecular structure, researchers can determine key structural parameters such as bond lengths and bond angles between the metal center and the coordinating atoms (sulfur and potentially a deprotonated nitrogen) of the thiourea ligand. doi.orgmdpi.com These theoretical structures can be compared with experimental data from X-ray crystallography, where available, to validate the computational model. For complexes of N-phenyl-N′-(3-triazolyl)thiourea, DFT calculations were used to determine that the ligand coordinates as a mono-anionic bidentate ligand, forming a distorted tetrahedral geometry. doi.org Such calculations help to identify the most stable isomer (e.g., cis- vs. trans-) and conformation of the complex. doi.org

Vibrational Analysis

Theoretical frequency calculations are performed to predict the infrared (IR) spectra of the ligand and its metal complexes. This allows for a more precise assignment of the vibrational modes observed experimentally. A key application is to track the shifts in the ν(C=S) and ν(C-N) stretching frequencies upon coordination. A decrease in the ν(C=S) frequency and a concurrent increase in the ν(C-N) frequency in the calculated spectra provide strong theoretical evidence for coordination through the sulfur atom. mdpi.com This agreement between experimental and theoretical results strengthens the proposed coordination mode. mdpi.com

Electronic Structure and Bonding Analysis

To understand the nature of the metal-ligand bond, Natural Bond Orbital (NBO) analysis is often employed. NBO analysis provides information on charge distribution, hybridization of the metal-ligand bonds, and donor-acceptor interactions. doi.org It can quantify the natural charge on the metal ion and the coordinating atoms, revealing the extent of electron donation from the ligand to the metal. doi.org

Time-dependent DFT (TD-DFT) calculations are used to simulate the electronic absorption spectra (UV-Vis) of the complexes. doi.org These calculations can predict the energies and oscillator strengths of electronic transitions, allowing for the assignment of the experimentally observed bands to specific transitions, such as intraligand, LMCT, or d-d transitions. This correlation between theoretical and experimental spectra is crucial for a complete understanding of the electronic properties of the complexes. doi.orguaeu.ac.ae For these types of calculations, the B3LYP functional is commonly used in conjunction with appropriate basis sets for the ligand and a pseudopotential basis set for the central metal ion. mdpi.com

Supramolecular Chemistry and Non Covalent Interactions

Hydrogen Bonding Networks

Hydrogen bonds are the predominant non-covalent interaction influencing the structure of thiourea (B124793) derivatives. Both intramolecular and intermolecular hydrogen bonds play significant roles in the molecular conformation and crystal packing of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea and related compounds.

In N-aryl thioureas, intramolecular hydrogen bonds can occur, influencing the conformation of the molecule. For instance, in some thiourea-based receptors, intramolecular hydrogen bonds between a thiourea proton (N-H) and a nearby acceptor atom, such as the nitrogen of a pyridine (B92270) ring, have been observed. nih.gov This type of interaction can pre-organize the molecule into a specific conformation that may be favorable for subsequent intermolecular interactions or guest binding.

Intermolecular hydrogen bonds are fundamental to the supramolecular assembly of thiourea derivatives. In the crystal structures of similar compounds, such as 1-methyl-3-(4-nitrophenyl)thiourea, the thiourea motif facilitates the formation of dimeric assemblies through C=S···H-N hydrogen bonds. tandfonline.com These interactions can lead to the formation of extended structures like zigzag chains linked via N-H···S hydrogen bonds. researchgate.net

Pi-Stacking and C-H…π Interactions

The aromatic phenyl and nitrophenyl rings in this compound are crucial for engaging in π-stacking interactions. mdpi.comnih.gov These interactions occur between the electron-rich π-system of one aromatic ring and the electron-deficient π-system of another. The presence of the electron-withdrawing nitro group makes the nitrophenyl ring electron-poor, promoting strong π-π stacking interactions with electron-rich phenyl rings of adjacent molecules. researchgate.net Specifically, nitro-π stacking interactions have been observed in related structures, contributing significantly to the molecular packing in the solid state. researchgate.net

Role of Substituents (e.g., Nitrophenyl Group) in Directing Supramolecular Assembly

The 3-nitrophenyl substituent is not a passive component of the molecule; it actively directs its supramolecular behavior. The primary role of this electron-withdrawing group is to increase the acidity of the N-H protons of the thiourea moiety. nih.govacs.orgwikipedia.org This enhanced acidity strengthens the hydrogen bonds that the molecule can form, making it a more effective hydrogen-bond donor in supramolecular assemblies and in interactions with anions. acs.org

This increased acidity is a key factor in anion recognition, as stronger hydrogen bonds lead to higher binding affinities. nih.gov Moreover, the nitrophenyl group acts as a chromophore. nih.gov This property allows for the colorimetric sensing of anions; when the thiourea derivative binds to an anion, the electronic environment of the nitrophenyl group changes, resulting in a visible color change. acs.orgnih.gov This makes compounds like this compound useful as chemosensors. nih.gov

Anion Recognition and Binding Studies

Neutral receptors like thiourea derivatives are highly effective for binding anions via hydrogen bonds, irrespective of the solution's pH. acs.org The pre-organization of the N-H bonds and the acidity of the protons are determining factors in their binding affinity and selectivity. bohrium.com

Research on thiourea-based receptors containing nitrophenyl groups has demonstrated their efficacy in binding a range of anions. acs.orgnih.gov These studies typically involve UV-Vis and ¹H NMR titrations to determine the binding constants and stoichiometry of the host-guest complexes. For example, a tripodal receptor featuring 3-nitrophenyl groups showed a high affinity and selectivity for the sulfate (B86663) anion. acs.org Similarly, a molecular cleft functionalized with 4-nitrophenyl thiourea units exhibited strong binding towards fluoride (B91410) and dihydrogen phosphate, accompanied by a distinct color change. nih.gov

| Receptor | Anion | Binding Constant (K) in DMSO | Source |

|---|---|---|---|

| Tripodal Tris-Thiourea with 3-Nitrophenyl Groups | SO₄²⁻ | log K = 4.23 | acs.org |

| H₂PO₄⁻ | log K = 3.65 | acs.org | |

| F⁻ | log K = 3.49 | acs.org | |

| Cl⁻ | log K = 2.00 | acs.org | |

| Molecular Cleft with 4-Nitrophenyl Groups | F⁻ | log K = 3.70 | nih.gov |

| H₂PO₄⁻ | log K = 3.20 | nih.gov | |

| Cl⁻ | log K = 2.10 | nih.gov | |

| Br⁻ | Weakly Binds | nih.gov |

The principal mechanism for anion recognition by this compound is the formation of hydrogen bonds between the thiourea's acidic N-H protons and the anion guest. acs.orgnih.gov The two N-H groups can form a bidentate "chelate" interaction with the anion, enhancing binding strength and selectivity. nih.gov Studies confirm the formation of 1:1 receptor-anion complexes in solution. acs.orgnih.gov The strength of this interaction is directly related to the basicity of the anion; more basic anions like fluoride form stronger hydrogen bonds compared to less basic ones like bromide. nih.gov In some cases, particularly with highly basic anions like fluoride, the interaction can lead to the deprotonation of the highly acidic N-H proton, resulting in a significant colorimetric response. nih.govtandfonline.com

Selective Anion Binding (e.g., Sulfate, Fluoride, Acetate)

Extensive searches of scientific literature and chemical databases indicate a notable absence of specific research focused on the selective anion binding properties of the discrete compound This compound . Studies detailing its interactions, binding constants, or selectivity for anions such as sulfate, fluoride, or acetate (B1210297) are not publicly available. The lack of published data for this specific molecule suggests that its efficacy as a selective anion receptor may be limited when used in isolation.

In the field of supramolecular chemistry, effective and selective anion recognition often requires the strategic positioning of binding groups within a larger, pre-organized molecular architecture. While the fundamental components of this compound are well-suited for anion interaction, research has predominantly focused on incorporating the nitrophenyl thiourea motif into more complex receptor systems to enhance binding affinity and selectivity.

The core mechanism for anion binding by thiourea-based compounds involves hydrogen bonding. The two N-H protons of the thiourea group can act as hydrogen bond donors to an anionic guest. The presence of an electron-withdrawing nitro group on the phenyl ring, as in the specified compound, increases the acidity of these N-H protons. This enhanced acidity strengthens their hydrogen-bonding capability, making the thiourea moiety a more potent anion binding site.

Research on related, more complex molecules demonstrates the application of this principle. For instance, colorimetric sensors for sulfate, fluoride, and acetate have been developed by incorporating nitrophenyl thiourea groups into a polyethyleneimine polymer. nih.gov In these systems, the polymer backbone helps to organize the thiourea binding sites, leading to observable color changes upon anion complexation through hydrogen bonding. nih.gov Similarly, tripodal receptors featuring 3-nitrophenyl-substituted thiourea units have been synthesized and show a strong and selective binding for the sulfate anion, even facilitating a displacement of fluoride from the receptor. nih.govmdpi.comfrontiersin.org The tripodal structure creates a binding cavity where multiple thiourea groups can converge to interact cooperatively with a single anion.

The interaction with highly basic anions like fluoride can be particularly strong, sometimes leading to the deprotonation of the thiourea N-H protons rather than simple hydrogen bonding. nih.gov This process is also influenced by the acidity of the thiourea, which is enhanced by the nitrophenyl group. nih.gov

Data Tables

Due to the absence of experimental research on the anion binding properties of this compound, no data tables for binding constants or association constants can be provided for this specific compound.

Applications in Advanced Materials and Catalysis

Thiourea-Based Organocatalysis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Thiourea (B124793) derivatives, in particular, have gained prominence as effective hydrogen-bond donors, activating electrophiles and controlling stereochemistry. While direct catalytic applications of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea in the reactions outlined below are not extensively documented in the reviewed literature, the principles of thiourea-based organocatalysis provide a framework for its potential utility.

Chiral thiourea derivatives are widely used as organocatalysts in asymmetric synthesis to control the stereochemical outcome of a reaction. nih.gov Their ability to form specific hydrogen bonds with substrates allows for the creation of a chiral environment around the reaction center, favoring the formation of one enantiomer or diastereomer over the other. nih.gov The effectiveness of these catalysts is often tuned by modifying the substituents on the thiourea nitrogen atoms, which influences their steric and electronic properties. nih.gov

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.org This reaction is of significant importance in organic synthesis as the resulting β-nitro alcohols are versatile intermediates. wikipedia.org Thiourea-based organocatalysts have been successfully employed to catalyze asymmetric Henry reactions. nih.govresearchgate.net The catalyst activates the carbonyl compound through hydrogen bonding, facilitating the nucleophilic attack of the nitronate anion. Chiral thiourea catalysts can effectively control the enantioselectivity of the product. nih.gov

The Friedel-Crafts reaction is a fundamental method for attaching substituents to aromatic rings. wikipedia.org While traditionally catalyzed by strong Lewis acids, organocatalytic versions have been developed. Thiourea-based catalysts can activate electrophiles in Friedel-Crafts type reactions through hydrogen bonding, offering a milder alternative to metal-based catalysts.

The catalytic activity of thiourea derivatives stems from their ability to act as hydrogen-bond donors, which can be considered a form of weak Brønsted acidity. The N-H protons of the thiourea moiety are sufficiently acidic to interact with and activate electrophilic substrates. wikipedia.org The acidity of these protons is enhanced by the presence of electron-withdrawing groups on the aryl substituents. wikipedia.org In the case of this compound, the nitro group serves this purpose. While thioureas primarily function as hydrogen-bond donors, their interaction with substrates can be viewed as a form of non-covalent Lewis acid-like activation.

Sensor Technologies

The ability of the thiourea group to form strong hydrogen bonds with anions has been exploited in the development of chemical sensors. The this compound scaffold is particularly interesting for colorimetric sensors due to the presence of the nitrophenyl group, which can act as a chromophore.

Researchers have developed colorimetric sensors based on nitrophenyl thiourea derivatives for the detection of various anions. dntb.gov.uanih.gov The interaction between the thiourea N-H protons and an anion through hydrogen bonding can cause a change in the electronic properties of the molecule, leading to a visible color change. dntb.gov.uanih.gov

A study on a thiourea-based tripodal receptor substituted with 3-nitrophenyl groups demonstrated its ability to selectively bind sulfate (B86663) anions. researchgate.netnih.gov This binding event was accompanied by a distinct color change, allowing for the "naked-eye" detection of the anion. researchgate.netnih.gov The underlying mechanism involves the formation of a host-guest complex stabilized by hydrogen bonds.

Another investigation into a nitrophenyl thiourea-modified polyethyleneimine sensor revealed its capability to detect sulfate, fluoride (B91410), and acetate (B1210297) anions. dntb.gov.uanih.gov The addition of these anions induced a color change from colorless to yellow or yellowish, which was not observed with other tested anions. dntb.gov.uanih.gov This selectivity is attributed to the strength of the hydrogen bonding interactions between the sensor and the specific anions. dntb.gov.uanih.gov

Below is an interactive data table summarizing the colorimetric response of a nitrophenyl thiourea-based sensor to various anions.

| Anion | Observed Color Change | Detection Method |

| Sulfate (SO₄²⁻) | Colorless to yellowish | Visual and UV-Vis Spectroscopy |

| Fluoride (F⁻) | Colorless to yellow | Visual and UV-Vis Spectroscopy |

| Acetate (AcO⁻) | Colorless to yellowish | Visual and UV-Vis Spectroscopy |

| Chloride (Cl⁻) | No significant change | Visual and UV-Vis Spectroscopy |

| Bromide (Br⁻) | No significant change | Visual and UV-Vis Spectroscopy |

| Iodide (I⁻) | No significant change | Visual and UV-Vis Spectroscopy |

| Nitrate (NO₃⁻) | No significant change | Visual and UV-Vis Spectroscopy |

| Hexafluorophosphate (PF₆⁻) | No significant change | Visual and UV-Vis Spectroscopy |

| Dihydrogen Phosphate (H₂PO₄⁻) | No significant change | Visual and UV-Vis Spectroscopy |

Chromogenic Properties and Signal Transduction Mechanisms

The presence of the nitrophenyl group, a strong chromophore, integrated with the thiourea functional group allows molecules like this compound to function as effective colorimetric sensors, particularly for anions. mdpi.com The principle behind this function lies in the ability of the thiourea N-H protons to act as hydrogen-bond donors, interacting with guest anions. This interaction is significantly amplified by the electron-withdrawing nitro (–NO2) group on the phenyl ring, which increases the acidity of the N-H protons. mdpi.com

The signal transduction mechanism is typically initiated by the binding of an anion to the thiourea group through hydrogen bonds. This binding event alters the electronic distribution within the molecule. In many cases, this leads to a deprotonation of the highly acidic N-H protons or a charge transfer interaction, which modifies the energy of the molecule's electronic transitions. nih.gov This energy change is observed as a distinct color change in the solution, allowing for the "naked-eye" detection of specific anions. mdpi.com

Research on analogous nitrophenyl thiourea systems has demonstrated selective detection of various anions. For instance, a polymer sensor incorporating nitrophenyl thiourea units exhibited clear color changes from colorless to yellow or yellowish upon the introduction of sulfate (SO₄²⁻), fluoride (F⁻), and acetate (AcO⁻) anions in a DMSO/H₂O solution, while other anions induced no significant change. mdpi.com The interaction mechanism involves the formation of stable complexes mediated by hydrogen bonding, which alters the absorption spectrum of the chromophoric nitrophenyl group. mdpi.comnih.gov

| Anion | Observed Color Change | Interaction Mechanism |

|---|---|---|

| Fluoride (F⁻) | Colorless to Yellow | Hydrogen Bonding / Deprotonation |

| Sulfate (SO₄²⁻) | Colorless to Yellowish | Hydrogen Bonding |

| Acetate (AcO⁻) | Colorless to Yellowish | Hydrogen Bonding / Deprotonation |

Potential in Polymer and Supramolecular Materials

Functional Polymers Incorporating Thiourea Moieties

The integration of thiourea moieties into polymer backbones is a promising strategy for creating advanced functional materials with applications in sensing, catalysis, and environmental remediation. By attaching this compound or similar units to a polymer, the resulting material combines the physical properties of the polymer (e.g., solubility, processability) with the specific chemical functions of the thiourea derivative.

A notable example is the development of a colorimetric anion sensor by grafting nitrophenyl thiourea units onto a polyethyleneimine (PEI) backbone. mdpi.com PEI is a suitable scaffold due to its high density of amino groups, which can be readily reacted with isothiocyanates to form the desired thiourea linkages. mdpi.com The resulting functional polymer, nitrophenyl thiourea–polyethyleneimine (NTU-PEI), acts as a macromolecular receptor. This polymeric nature offers advantages over small-molecule sensors, such as improved solubility in various solvent systems and the potential for creating films or membranes. mdpi.com The NTU-PEI sensor leverages the cooperative effect of multiple thiourea binding sites along the polymer chain to achieve sensitive and selective anion recognition. mdpi.com

Design of Crystalline Materials with Engineered Supramolecular Architectures

The directional and specific nature of hydrogen bonds involving the thiourea group is a key feature enabling the design of highly ordered crystalline materials. In the solid state, molecules of this compound can self-assemble into predictable supramolecular architectures through a network of non-covalent interactions.

While the specific crystal structure for this compound is not detailed in the available research, analysis of closely related compounds provides significant insight into its likely behavior. For instance, the crystal structure of N-(3-Nitrophenyl)-N′-pivaloylthiourea reveals the formation of a two-dimensional network stabilized by a combination of intermolecular N—H···O, N—H···S, and C—H···S hydrogen bonds. researchgate.net It is highly probable that this compound would engage in similar hydrogen-bonding motifs, primarily involving the thiourea's N-H donors and the sulfur (S) atom as an acceptor, as well as the nitro group's oxygen atoms.

The engineering of these crystalline materials involves controlling these intermolecular interactions to dictate the packing arrangement and, consequently, the material's properties. By selecting appropriate functional groups and substitution patterns on the phenyl rings, it is possible to program the self-assembly process to create specific architectures (e.g., chains, sheets, or three-dimensional frameworks) tailored for applications in nonlinear optics, selective guest inclusion, or catalysis. researchgate.net

| Compound Name |

|---|

| This compound |

| N-(3-Nitrophenyl)-N′-pivaloylthiourea |

| Polyethyleneimine (PEI) |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While the conventional synthesis of 1-(3-Nitrophenyl)-3-phenyl-2-thiourea involves the reaction between phenyl isothiocyanate and 3-nitroaniline (B104315), future research could focus on developing more efficient, sustainable, and versatile synthetic methodologies. nih.govijcrt.org Green chemistry approaches are particularly promising. For instance, investigations into ultrasound-assisted synthesis could lead to significantly reduced reaction times and increased yields. Another avenue is the exploration of catalytic methods, such as using nickel nanoparticles immobilized on metal-organic frameworks (MOFs) to synthesize thiourea (B124793) derivatives directly from nitrobenzene (B124822) precursors, which could offer a more streamlined and environmentally benign process. researchgate.net Furthermore, developing solid-phase or polymer-supported syntheses could simplify purification and allow for the generation of libraries of related compounds for screening purposes. researchgate.net

Advanced Spectroscopic Characterization

A complete understanding of the compound's structure and electronic properties is fundamental to predicting its behavior and designing applications. While standard techniques like FT-IR, 1D NMR (¹H and ¹³C), and mass spectrometry are routine, future work should employ more advanced spectroscopic methods. mdpi.commdpi.com

Single-crystal X-ray diffraction would provide unambiguous confirmation of the solid-state structure, including crucial information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) could offer a more detailed assignment of proton and carbon signals, especially for more complex analogues or metal complexes. For metal complexes derived from this ligand, techniques like X-ray Absorption Near Edge Structure (XANES) could provide valuable insights into the metal's oxidation state and coordination geometry.

Deeper Mechanistic Understanding through Advanced Computational Methods

Computational chemistry offers powerful tools to complement experimental findings and provide a deeper mechanistic understanding of the molecule's properties and reactivity. Future research should leverage Density Functional Theory (DFT) to explore the electronic structure, molecular orbital energies (HOMO-LUMO), and reactivity descriptors of this compound. mdpi.commdpi.com

Advanced computational studies could include:

Quantum Theory of Atoms in Molecules (QTAIM): To analyze the nature of intramolecular and intermolecular bonds, particularly hydrogen bonds, which are crucial for its role as a ligand and in biological interactions.